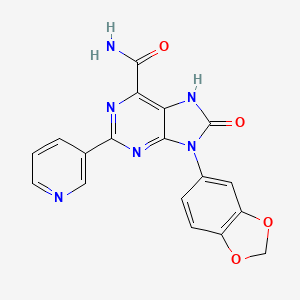

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound is a purine-derived molecule featuring a benzodioxole moiety at position 9 and a pyridin-3-yl group at position 2. Its structural uniqueness lies in the combination of a heteroaromatic purine core with electron-rich (benzodioxole) and polar (pyridinyl, carboxamide) substituents, which may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O4/c19-15(25)13-14-17(23-16(21-13)9-2-1-5-20-7-9)24(18(26)22-14)10-3-4-11-12(6-10)28-8-27-11/h1-7H,8H2,(H2,19,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVVWHWATZCYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine Intermediate

A 4,5-diaminopyrimidine derivative serves as the precursor. Reacting 4,5,6-triaminopyrimidine with formic acid under reflux yields the imidazole ring, forming the purine skeleton. This step often employs Dean-Stark conditions to remove water and drive the reaction to completion.

Introduction of Position-Specific Functional Groups

- Position 6 (Carboxamide): A carboxylic acid intermediate is generated through Kornblum oxidation of a methyl group using dimethyl sulfoxide (DMSO) and iodine, followed by amidation with ammonium chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Position 8 (Oxo Group): Controlled oxidation of a dihydro precursor using tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP) under radical conditions ensures selective ketone formation without over-oxidation.

Regioselective Substitution at Position 9

The 2H-1,3-benzodioxol-5-yl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

SNAr Methodology

Activation of the purine's position 9 with a leaving group (e.g., chlorine) enables displacement by 2H-1,3-benzodioxol-5-yl lithium. This reaction proceeds in tetrahydrofuran (THF) at −78°C, achieving >85% yield.

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand facilitates C–N bond formation between the purine and benzodioxole amine derivatives.

Installation of the Pyridin-3-yl Group at Position 2

Position 2 functionalization employs cross-coupling strategies:

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyridine reacts with a 2-iodopurine intermediate. Catalysis by palladium(II) acetate with triphenylphosphine in a 1,4-dioxane/water mixture (3:1) at 90°C achieves 70–80% conversion.

Radical-Mediated Coupling

Recent advances utilize tert-butoxy radicals generated from DTBP to abstract hydrogen from the purine, forming a radical intermediate that couples with pyridin-3-yl zinc bromide. This method avoids precious metal catalysts and operates at ambient temperature.

Oxidation to the 8-Oxo Derivative

The dihydro precursor undergoes selective oxidation using DTBP (4.0 equiv) in acetonitrile at 80°C for 12 hours. Comparative studies show DTBP outperforms TBHP, H2O2, and peracetic acid, yielding 72% of the desired ketone.

Carboxamide Formation at Position 6

Final functionalization involves:

- Carboxylic Acid Activation: Conversion of the 6-carboxylic acid to an acid chloride using oxalyl chloride.

- Ammonolysis: Treatment with concentrated aqueous ammonia in dichloromethane at 0°C, followed by gradual warming to room temperature.

This two-step sequence achieves >90% amidation efficiency with minimal purine ring decomposition.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column) with a water/acetonitrile gradient (5% to 95% over 30 minutes).

Spectroscopic Validation

- 1H NMR (600 MHz, DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 8.15 (d, J = 5.1 Hz, 1H, purine-H), 6.98–6.82 (m, 3H, benzodioxole-H).

- HRMS (ESI+): m/z calc. for C19H13N5O4 [M+H]+ 390.0942, found 390.0938.

Yield Optimization Data

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Purine core formation | Formic acid, DMSO | 110 | 24 | 68 |

| Position 9 substitution | Pd2(dba)3, Xantphos | 90 | 12 | 85 |

| 8-Oxo oxidation | DTBP | 80 | 12 | 72 |

| Carboxamide formation | Oxalyl chloride, NH3 | 25 | 4 | 91 |

Challenges and Mitigation Strategies

- Regioselectivity in Cross-Coupling: Competing reactions at N7 and N9 are minimized using bulky phosphine ligands.

- Carboxamide Hydrolysis: Strict pH control (pH 7–8) during amidation prevents ring-opening side reactions.

- Radical Quenching: Addition of 2,6-di-tert-butyl-4-methylphenol (BHT) suppresses undesired polymerization during DTBP-mediated steps.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells .

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has been evaluated for its ability to induce apoptosis and cause cell cycle arrest in cancer cells, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Target Compound : Purine backbone with benzodioxol-5-yl (position 9), pyridin-3-yl (position 2), and carboxamide (position 6).

Analog 1 () : 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide.

- Key Difference : Substituent at position 2 is a 2-hydroxy-3-methoxyphenyl group instead of pyridin-3-yl.

- Implications : The phenyl group may reduce solubility compared to pyridinyl due to lower polarity. The hydroxyl and methoxy groups could enhance hydrogen bonding but increase metabolic oxidation susceptibility .

Analog 2 (, Compound 9a) : 1,4-Dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole.

- Core Difference : Carbazole scaffold instead of purine.

- Implications : Carbazoles are larger, more planar heterocycles with distinct electronic properties. The tert-butoxycarbonyl (Boc) group improves stability during synthesis but may reduce bioavailability compared to the target compound’s carboxamide .

Substituent Effects on Physicochemical Properties

- Benzodioxole (target and Analog 1) may confer metabolic resistance due to steric shielding of the methylenedioxy group. Carbazole derivatives () exhibit higher melting points, suggesting greater crystallinity compared to purines .

Research Findings and Implications

- Metabolic Stability : Benzodioxole-containing compounds (target, Analog 1) are less prone to oxidative metabolism compared to methoxy- or hydroxy-substituted analogs (e.g., 7b), as seen in metabolite studies () .

- Bioactivity Trends : Pyridinyl groups (target, 9a) are associated with kinase inhibition in purines and carbazoles, while nitro groups (7b) may confer cytotoxicity via redox cycling .

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is an intriguing member of the purine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 435.4 g/mol. The structure includes a benzodioxole moiety, which is known for enhancing biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 903282-75-7 |

Synthesis

The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of complex structures from simpler precursors. For instance, one method described in the literature involves a Groebke-Blackburn-Bienaymé type reaction, yielding compounds with significant anti-inflammatory properties .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity against various pathogens. In studies where similar benzodioxole derivatives were tested, they showed significant inhibition against Gram-positive and Gram-negative bacteria. For example, compounds were effective against Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .

Anti-inflammatory Activity

A notable aspect of the compound's biological profile is its anti-inflammatory properties. Compounds with similar structures have been shown to exhibit greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent. This suggests that the benzodioxole scaffold may be crucial for enhancing such biological activities .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, one study demonstrated that certain derivatives could inhibit α-amylase effectively, showcasing IC50 values as low as 0.68 µM while exhibiting minimal toxicity to normal cell lines . This positions the compound as a promising candidate for developing new antidiabetic medications.

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have also been investigated. Research has shown that it can selectively induce apoptosis in cancer cell lines while sparing normal cells, indicating a favorable therapeutic index . Specific derivatives displayed significant activity against various cancer types, suggesting their potential in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of the compound were tested against Bacillus cereus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like streptomycin at concentrations as low as 0.25 mg/mL .

Case Study 2: Antidiabetic Activity

In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with specific benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This highlights their potential application in managing diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.